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Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the

management of hypercholesterolemia. By inhibiting PCSK9, low-density lipoprotein receptor

(LDLR) degradation is prevented, leading to increased clearance of LDL cholesterol (LDL-C)

from the circulation. This guide provides a comparative overview of the discontinued oral

PCSK9 inhibitor, PF-06815345, with the clinically advanced oral inhibitor, enlicitide decanoate,

and the approved injectable monoclonal antibodies, alirocumab and evolocumab.

Executive Summary
PF-06815345, an orally active small molecule inhibitor of PCSK9 developed by Pfizer,

demonstrated preclinical potential but its clinical development was discontinued.[1] In contrast,

another oral inhibitor, enlicitide decanoate (MK-0616) by Merck, has shown significant LDL-C

reduction in Phase 3 clinical trials and is positioned as a potential first-in-class oral PCSK9

inhibitor.[2][3][4][5] The landscape of PCSK9 inhibition is currently dominated by the injectable

monoclonal antibodies, alirocumab and evolocumab, which have established efficacy and

safety profiles in reducing LDL-C and cardiovascular events.[6]
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The following tables summarize the key quantitative data for PF-06815345 and its

comparators.

Table 1: Preclinical and Clinical Efficacy of PCSK9 Inhibitors

Inhibitor
Molecule

Type

Administratio

n
IC50

LDL-C

Reduction

(Clinical

Data)

Developmen

t Status

PF-06815345
Small

Molecule
Oral 13.4 μM[7]

Not Available

(discontinued

)

Discontinued[

1]

Enlicitide

Decanoate

(MK-0616)

Macrocyclic

Peptide
Oral

2.5 ± 0.1

nM[8]

~58-61%

(Phase 3)[9]

Phase 3[10]

[11][12][13]

Alirocumab
Monoclonal

Antibody

Subcutaneou

s Injection
-

~47-61%[3]

[14]
Approved

Evolocumab
Monoclonal

Antibody

Subcutaneou

s Injection
-

~55-60%[1]

[2][15]
Approved

Table 2: Key Clinical Trial Data for Enlicitide, Alirocumab, and Evolocumab
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Inhibitor Trial (Example)
Patient

Population

Primary

Endpoint
Key Findings

Enlicitide

Decanoate

CORALreef

Lipids (Phase 3)

Adults with

hypercholesterol

emia on statins

or with statin

intolerance

Mean percent

change in LDL-C

from baseline at

week 24

Statistically

significant and

clinically

meaningful

reduction in LDL-

C of 55.8% vs.

placebo.[4]

Alirocumab

ODYSSEY

Phase 3

Program

Patients with

hypercholesterol

emia

Mean LDL-C %

change from

baseline to 24

weeks

Significant LDL-

C reduction;

dose increase

from 75 mg to

150 mg Q2W

resulted in an

additional 14.2%

reduction.[3]

Evolocumab FOURIER

Patients with

atherosclerotic

cardiovascular

disease and

LDL-C ≥70

mg/dL on statin

Time to

cardiovascular

death,

myocardial

infarction, stroke,

hospitalization

for unstable

angina, or

coronary

revascularization

Significantly

reduced the risk

of major

cardiovascular

events by 15%.

[15]

Experimental Protocols
PF-06815345: Single Dose Study in Healthy Subjects
(NCT02654899)
This was the first-in-human clinical trial for PF-06815345, designed to assess its safety,

tolerability, and pharmacokinetics.[16]
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Study Design: A randomized, placebo-controlled, single-dose escalation study.

Participants: Healthy adult male and female subjects of non-childbearing potential, aged 18-

55 years, with a BMI of 17.5-34.9 kg/m ².[16]

Intervention: Single oral doses of PF-06815345 or placebo.

Primary Outcome Measures: Safety and tolerability were assessed through monitoring of

adverse events, vital signs, electrocardiograms, and clinical laboratory tests.[16]

Pharmacokinetic Measures: Parameters such as AUC (0-infinity) and Vz/F were to be

evaluated.[16]

Status: The trial was discontinued as a strategic business decision, not due to safety or

efficacy concerns.[16]

Enlicitide Decanoate: CORALreef HeFH (Phase 3)
This trial evaluated the efficacy and safety of enlicitide in adults with heterozygous familial

hypercholesterolemia (HeFH).[5]

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[5]

Participants: Adults with HeFH on stable background lipid-lowering therapy, including at least

moderate- or high-intensity statins.[5]

Intervention: Enlicitide decanoate (20 mg) or placebo administered orally once daily.

Primary Endpoint: Percent change from baseline in LDL-C at week 24.[5]

Secondary Endpoints: Changes in LDL-C at week 52, and changes in non-HDL cholesterol,

apolipoprotein B (ApoB), and lipoprotein (a) at week 24.[5]

Evolocumab: FOURIER Trial
This was a multinational, randomized, double-blind, placebo-controlled trial to determine the

effect of evolocumab on cardiovascular outcomes.
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Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: 27,564 patients with clinically evident atherosclerotic cardiovascular disease

and LDL-C levels of 70 mg/dL or higher while on statin therapy.[15]

Intervention: Subcutaneous injection of evolocumab (140 mg every 2 weeks or 420 mg

monthly) or placebo.[15]

Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke,

hospitalization for unstable angina, or coronary revascularization.[15]

Mandatory Visualization
PCSK9 Signaling Pathway
The following diagram illustrates the mechanism of action of PCSK9 and its inhibitors. PCSK9

binds to the LDL receptor on the surface of hepatocytes, leading to its degradation. PCSK9

inhibitors block this interaction, allowing the LDL receptor to be recycled back to the cell

surface to clear more LDL-C from the bloodstream.
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Click to download full resolution via product page

Caption: PCSK9 signaling pathway and the mechanism of PCSK9 inhibitors.

Comparative Experimental Workflow
The following diagram outlines a generalized workflow for a clinical trial evaluating a PCSK9

inhibitor.
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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